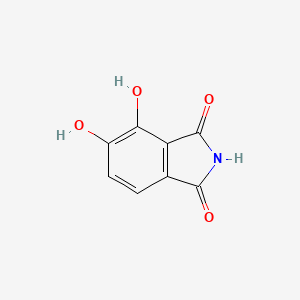

4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione

Description

Properties

IUPAC Name |

4,5-dihydroxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-4-2-1-3-5(6(4)11)8(13)9-7(3)12/h1-2,10-11H,(H,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAFPKRFXCOYCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)NC2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of phthalic anhydride with a suitable amine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl groups and the reactive dihydroisoindole core.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield dihydroxy derivatives with altered functional groups. Substitution reactions typically result in the formation of substituted isoindole derivatives with various functional groups attached .

Scientific Research Applications

Scientific Research Applications

The compound has been extensively studied for its various applications in different fields:

Medicinal Chemistry

4,5-Dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione has shown promising results in the development of therapeutic agents for several diseases:

Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for its anticancer activity:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 116.26 |

| HeLa | 140.60 |

In vivo studies using xenograft models have demonstrated reduced tumor sizes and improved survival rates when treated with isoindole derivatives.

Antimicrobial Properties

This compound has demonstrated significant antibacterial and antifungal activities. The presence of hydroxyl groups enhances its reactivity with microbial targets. Its effectiveness against various pathogens makes it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes linked to neurodegenerative diseases such as Alzheimer's. The following table presents the IC50 values for these enzymes:

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| Derivative I | 1.12 | N/A |

| Derivative III | N/A | 21.24 |

These findings suggest that modifications to the isoindole structure can enhance neuroprotective properties.

Case Studies

Several case studies have documented the efficacy of isoindole derivatives:

Case Study on Lung Cancer

A study involving nude mice treated with isoindole derivatives showed significant tumor reduction compared to control groups over a period of 60 days. This highlights the potential of these compounds in cancer therapy.

Neurodegenerative Disease Models

Isoindole derivatives were tested for their ability to cross the blood-brain barrier and inhibit cholinesterases in animal models of Alzheimer's disease. These studies indicate their potential utility in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione and its analogs:

Physical and Spectroscopic Properties

- Melting Points : Isoindole-dione derivatives typically exhibit high thermal stability. For example, thioxo- and phenyl-substituted analogs melt above 300°C , while brominated derivatives may have lower solubility due to increased molecular weight . The dihydroxy compound is expected to have a similarly high melting point but greater solubility in polar solvents due to hydroxyl groups.

- IR Spectroscopy: Hydroxy-substituted derivatives will show broad O-H stretches (~3200–3500 cm⁻¹), distinct from amino (N-H ~3300 cm⁻¹) or thioxo (C=S ~1200 cm⁻¹) groups. The C=O stretches (~1700–1780 cm⁻¹) remain consistent across analogs .

- NMR Patterns: Symmetrical substitution (e.g., 4,7-diamino) simplifies spectra, while asymmetric substitution (e.g., 4-amino-7-chloro) produces complex splitting . The 4,5-dihydroxy compound may show coupling between adjacent protons and deshielded aromatic signals due to electron-withdrawing hydroxyl groups.

Biological Activity

4,5-Dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 153356-72-0) is a heterocyclic compound belonging to the isoindole derivatives. Its unique molecular structure, characterized by two hydroxyl groups and a dihydroisoindole core, has attracted significant research interest due to its potential biological activities, particularly in anticancer, antimicrobial, and neuroprotective applications.

- Molecular Formula : C8H5NO4

- Molecular Weight : 179.13 g/mol

- Synthesis : Typically synthesized through the reaction of phthalic anhydride with an appropriate amine under specific conditions in organic solvents like tetrahydrofuran (THF) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: IC50 Values for Anticancer Activity

| Cell Line | Compound | IC50 (μM) |

|---|---|---|

| A549 | 4 | 116.26 |

| A549 | 3 | 114.25 |

| HeLa | 4 | 140.60 |

| HeLa | 3 | 148.59 |

In vivo studies using xenograft models in nude mice further confirmed these findings, where treatment with isoindole derivatives resulted in reduced tumor size and improved survival rates .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that derivatives of isoindole can exhibit significant antibacterial and antifungal activities. The presence of hydroxyl groups enhances its reactivity and interaction with microbial targets .

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, derivatives of isoindole have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease.

Table 2: AChE and BuChE Inhibition IC50 Values

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| Derivative I | 1.12 | N/A |

| Derivative III | N/A | 21.24 |

These findings suggest that modifications to the isoindole structure can lead to enhanced neuroprotective properties .

The biological activity of 4,5-dihydroxy-2,3-dihydro-1H-isoindole-1,3-dione is attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects. Additionally, its antimicrobial activity may stem from disrupting microbial cell wall synthesis or function .

Case Studies

Several case studies have documented the efficacy of isoindole derivatives in clinical and preclinical settings:

- Case Study on Lung Cancer : A study involving nude mice treated with isoindole derivatives showed significant tumor reduction compared to control groups over a period of 60 days.

- Neurodegenerative Disease Models : Isoindole derivatives were tested for their ability to cross the blood-brain barrier and inhibit cholinesterases in animal models of Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.